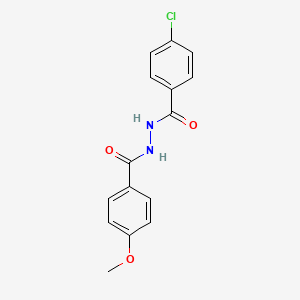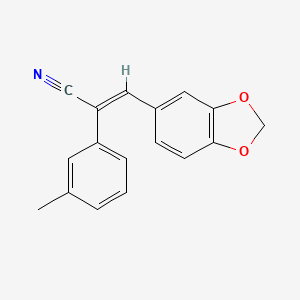
4-chloro-N'-(4-methoxybenzoyl)benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N'-(4-methoxybenzoyl)benzohydrazide, also known as CMH, is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications.
作用机制
The mechanism of action of 4-chloro-N'-(4-methoxybenzoyl)benzohydrazide involves the reaction of its hydrazide moiety with ROS, leading to the formation of a stable fluorescent product. The reaction is specific to ROS and does not occur with other reactive species such as reactive nitrogen species or reactive sulfur species. The fluorescence intensity of the product is directly proportional to the amount of ROS present in the system, allowing for quantitative analysis of ROS levels.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity and does not interfere with normal cellular processes. However, its use as a ROS probe can have significant biochemical and physiological effects on the system being studied. ROS play a critical role in various cellular processes, and their levels must be tightly regulated to maintain cellular homeostasis. The use of this compound as a ROS probe can disrupt this balance and alter cellular signaling pathways, leading to unintended effects.
实验室实验的优点和局限性
The use of 4-chloro-N'-(4-methoxybenzoyl)benzohydrazide as a ROS probe has several advantages, including its high selectivity and sensitivity for ROS, its stability, and its compatibility with various analytical techniques. However, its use also has some limitations, including its potential to alter cellular processes and its inability to distinguish between different types of ROS. Additionally, the use of this compound requires specialized equipment and expertise, making it less accessible to researchers without the necessary resources.
未来方向
The use of 4-chloro-N'-(4-methoxybenzoyl)benzohydrazide as a ROS probe has opened up several avenues for future research. One direction is the development of new fluorescent probes with improved selectivity and sensitivity for specific types of ROS. Another direction is the application of this compound in vivo to study the role of ROS in disease processes and to develop new therapeutic strategies. Additionally, the combination of this compound with other analytical techniques such as mass spectrometry and imaging techniques can provide a more comprehensive understanding of ROS biology.
合成方法
The synthesis of 4-chloro-N'-(4-methoxybenzoyl)benzohydrazide involves the reaction of 4-chlorobenzohydrazide with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds at room temperature and yields this compound as a white crystalline solid with a melting point of 225-228°C. The purity of this compound can be confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
科学研究应用
4-chloro-N'-(4-methoxybenzoyl)benzohydrazide has been extensively used in scientific research as a fluorescent probe for detecting and quantifying reactive oxygen species (ROS) in biological systems. ROS are highly reactive molecules that play a crucial role in various physiological and pathological processes, including aging, inflammation, and cancer. The ability of this compound to selectively react with ROS and form a stable fluorescent product has made it a valuable tool for studying the role of ROS in these processes.
属性
IUPAC Name |
N'-(4-chlorobenzoyl)-4-methoxybenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c1-21-13-8-4-11(5-9-13)15(20)18-17-14(19)10-2-6-12(16)7-3-10/h2-9H,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGZJMYRECFXQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide](/img/structure/B5341617.png)
![4-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5341623.png)
![2-(2-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-2-oxoethyl)-6-methyl-3(2H)-pyridazinone](/img/structure/B5341627.png)
![1-acetyl-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5341635.png)
![7-[4-(2-furoyl)-1-piperazinyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5341640.png)

![2-(1H-benzimidazol-2-yl)-3-[4-(dimethylamino)phenyl]-1-phenyl-2-propen-1-one](/img/structure/B5341661.png)
![N-[(2-benzyl-1,3-thiazol-4-yl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5341667.png)
![[2-(2-benzylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5341674.png)
![8-(2,5-difluorobenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5341686.png)

![2-(methylthio)-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5341691.png)
![4-[(4-chlorophenyl)carbonothioyl]-2,6-dimethylmorpholine](/img/structure/B5341703.png)